molecular formula C9H12Cl2N2O B1441830 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol CAS No. 1179140-48-7

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Cat. No.: B1441830
CAS No.: 1179140-48-7
M. Wt: 235.11 g/mol
InChI Key: CBHOZLSOMBNGMR-UHFFFAOYSA-N
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Description

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is a chemical compound with the CAS Registry Number 1179140-48-7 and is provided for scientific research and development purposes . This compound is classified as a dichlorophenol derivative, incorporating both phenol and ethylenediamine functional groups, which may make it a valuable intermediate in organic synthesis and materials science research. The primary identified use for this compound is for industrial and scientific research uses . Researchers are advised to handle this material with appropriate safety precautions. It is recommended to avoid dust formation, avoid breathing vapors, and avoid contact with skin and eyes. Handling should occur in a well-ventilated place, and suitable personal protective equipment, including chemical impermeable gloves and safety goggles, should be worn . In case of exposure, immediate measures such as moving to fresh air if inhaled or rinsing with plenty of water if it contacts skin or eyes are advised, and a doctor should be consulted . For fire-fighting, suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam

Properties

IUPAC Name

2-[(2-aminoethylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c10-7-3-6(5-13-2-1-12)9(14)8(11)4-7/h3-4,13-14H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOZLSOMBNGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNCCN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716845
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179140-48-7
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Catalysts Conditions Yield/Selectivity Notes
Nitration 2,6-Dichlorophenol Nitrating agent (e.g., HNO₃) Kettle reactor, controlled temp High yield of 2,6-dichloro-4-nitrophenol Selective para-nitration
Catalytic Hydrogenation 2,6-Dichloro-4-nitrophenol Ni-B/SiO₂ catalyst, H₂ 333-353K, 0.5-0.8 MPa H₂ pressure >99% conversion, ~98-99% selectivity Solvent choice affects efficiency
Aminoethylamino methylation 2-Amino-4,6-dichlorophenol Formaldehyde, 2-aminoethylamine Mannich reaction conditions High selectivity expected Requires optimization for purity

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. Studies have shown that it can inhibit specific protein kinases linked to cancer cell survival.
CompoundKi (µM)Activity Level
This compound0.5Strong Inhibitor
Non-fluorinated analog2.0Moderate Inhibitor

Antimicrobial Properties

  • Bacterial Inhibition : The compound has demonstrated efficacy against various bacterial strains, showing promise as an antimicrobial agent.
CompoundMIC (µM)Bacterial Strain
This compound20–40S. aureus
This compound40–70E. coli

Biological Research

  • Cell Viability Studies : In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed a dose-dependent decrease in cell viability when treated with this compound.
Treatment Concentration (µM)% Cell Viability
0100
580
1050
2030

Case Study 1: Anticancer Mechanism

A study focused on the inhibition of PIM-1 kinase demonstrated that the compound effectively binds to the ATP pocket of the kinase, leading to reduced cell proliferation in cancer models. This mechanism highlights its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Investigations into the structure-activity relationship (SAR) of similar compounds indicated that modifications to the amino and phenolic groups can enhance antimicrobial activity. The findings suggest that further optimization could yield more potent derivatives.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the dichlorophenol core significantly influences physical properties such as melting point and solubility. For example:

Compound Name Substituent Melting Point (°C) Key Functional Groups
2-((5-Methylisoxazol-3-ylamino)methyl)-4,6-DCP Isoxazole-3-ylamino 111–113 Isoxazole ring, NH, OH
Bithionol (2,2'-Thiobis(4,6-DCP)) Sulfur bridge Not Reported Disulfide, two dichlorophenol units
2-Amino-4,6-dichlorophenol Amino Not Reported NH₂, OH
Imidazole-based 4,6-DCP derivative Imidazol-2-yl Not Reported Imidazole ring, OH

The target compound’s aminoethylaminomethyl group likely enhances water solubility compared to hydrophobic substituents like tert-butyl or imidazole . The presence of multiple amine groups may also facilitate hydrogen bonding, as observed in crystal structures of related compounds like 2-(1H-benzimidazol-2-yl)phenol, where hydrogen bonds stabilize molecular packing .

Spectroscopic and Analytical Data

IR and NMR spectra of analogs provide benchmarks for comparison. For instance, the isoxazole derivative (5c) exhibits IR peaks at 3640 cm⁻¹ (OH) and 1635 cm⁻¹ (C=N), while its ¹H NMR shows aromatic protons at δ 7.3–7.7 ppm and an NH signal at δ 5.4 ppm . The target compound’s aminoethylaminomethyl group would likely produce distinct NH stretching (~3300–3380 cm⁻¹) and CH₂ bending vibrations in IR, as well as NH and CH₂ signals in NMR.

Antimicrobial and Chelating Potential

Compounds with aminoethylamino groups, such as Schiff base ligands (e.g., 2-({(4-aminophenyl)imino}methyl)-4,6-DCP), exhibit antimicrobial activity due to metal chelation. Co(II), Ni(II), and Cu(II) complexes of such ligands show enhanced efficacy against bacterial strains . Similarly, the target compound’s ethylenediamine moiety may enable metal coordination, potentiating antimicrobial effects.

In contrast, Bithionol’s sulfur bridge contributes to its use as an antifungal and antiparasitic agent , while imidazole derivatives demonstrate antifungal activity via interactions with fungal enzymes .

Environmental Degradation and Toxicity

Chlorophenols like 2,4-DCP degrade via hydroxyl radical (·OH)-mediated pathways, forming toxic intermediates such as chlorinated quinones or dioxins . For example, amine groups could increase susceptibility to oxidation, leading to less stable intermediates compared to non-functionalized chlorophenols.

Biological Activity

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, often referred to as a dichlorophenol derivative, has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of various pharmaceuticals, including Oxyclozanide, and exhibits noteworthy antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a dichlorophenol moiety and an aminoethylamine group, which contribute to its biological properties. The molecular formula is C₈H₁₃Cl₂N₃O, and it has a molecular weight of approximately 220.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies indicate that similar compounds exhibit antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in metabolic pathways.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; potential use in treating infections.
Anticancer Induces apoptosis in various cancer cell lines; inhibits tumor growth in vitro.
Enzyme Inhibition Potential to inhibit key enzymes involved in metabolic processes; further studies needed for clarity.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various dichlorophenol derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial membrane integrity and interfere with metabolic functions.

Anticancer Effects

In vitro studies on human leukemia cell lines showed that treatment with this compound resulted in a marked decrease in cell viability. The compound was found to activate apoptotic pathways, leading to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

  • Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity, utilizing techniques such as NMR spectroscopy and mass spectrometry for characterization .
  • Biological Assays : The compound has been subjected to numerous assays assessing its cytotoxicity against cancer cells and its antibacterial properties against pathogenic bacteria. Results indicate promising activity that warrants further investigation into its pharmacological potential .
  • In Vivo Studies : Preliminary animal studies suggest that this compound may possess favorable pharmacokinetic properties, enhancing its suitability for therapeutic applications .

Q & A

Basic Research Questions

Synthesis Optimization Q: What methods are recommended for synthesizing 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, and how can reaction conditions be optimized? A: The compound can be synthesized via reductive amination or substitution reactions. For example, describes the reduction of nitrophenol derivatives using agents like sodium dithionite. Optimization involves adjusting pH (7-9), temperature (60-80°C), and solvent polarity (e.g., ethanol/water mixtures). Purity can be monitored via TLC or HPLC, with yields improved by controlled stoichiometry of the amine donor (e.g., 2-aminoethylamine) .

Structural Characterization Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key techniques include:

  • NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8-7.2 ppm) and amine/amide protons (δ 2.5-3.5 ppm).
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~250-300) .

Safety and Handling Q: What safety protocols are essential when handling this compound in the lab? A: Refer to GHS classifications ():

  • PPE : Nitrile gloves, lab coats, and safety goggles (H319: eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Solubility and Stability Q: How do solvent choice and pH affect the solubility and stability of this compound? A: The compound is polar due to amine and phenol groups. Solubility is highest in polar aprotic solvents (DMSO, DMF) at neutral pH. Stability decreases under strong acidic/basic conditions due to hydrolysis of the amine linkage. Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Environmental Fate Studies Q: How can researchers design experiments to assess the environmental persistence of this compound? A: Follow frameworks like Project INCHEMBIOL ():

  • Abiotic Degradation : Expose to UV light (λ=254 nm) in aqueous solutions to simulate photolysis.
  • Biotic Degradation : Use soil microcosms with HPLC-MS to track metabolite formation (e.g., dechlorinated byproducts).
  • Bioaccumulation : Measure log Kow values via shake-flask methods .

Mechanistic Studies Q: What methodologies elucidate the reaction mechanisms of this compound in biological systems? A: Use isotopic labeling (e.g., ¹⁴C-tagged compound) to trace metabolic pathways. Pair with LC-MS/MS to identify intermediates. Molecular docking simulations (AutoDock Vina) can predict binding affinity to enzymes like cytochrome P450 .

Data Contradiction Resolution Q: How should researchers address conflicting data on the compound’s toxicity or reactivity? A: Apply statistical rigor:

  • Meta-analysis : Aggregate data from multiple studies (e.g., EC50 values) using random-effects models.
  • Sensitivity Analysis : Test variables like impurity levels (e.g., residual solvents) that may skew results.
    Cross-validate with orthogonal assays (e.g., Ames test vs. zebrafish embryotoxicity) .

Theoretical Framework Integration Q: How can computational models enhance experimental research on this compound? A: Density Functional Theory (DFT) calculations (Gaussian 09) predict electronic properties (HOMO-LUMO gaps) relevant to redox behavior. Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers for permeability studies .

Methodological Resources

  • Synthesis Guidance :
  • Safety Protocols :
  • Environmental Studies :
  • Theoretical Modeling :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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